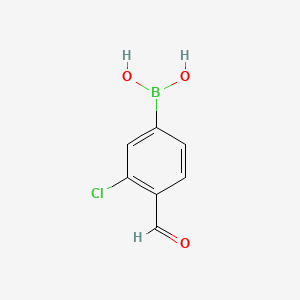

3-Chloro-4-formylphenylboronic acid

Descripción general

Descripción

3-Chloro-4-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BClO3 and its molecular weight is 184.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-4-formylphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound transfers its attached organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion, which are common factors influencing the pharmacokinetics of any compound.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions are exceptionally mild and functional group tolerant . Therefore, the reaction can be carried out in a variety of environments. Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Análisis Bioquímico

Biochemical Properties

3-Chloro-4-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, which enable the transmetalation process. Additionally, this compound can interact with various enzymes and proteins, such as serine proteases and kinase enzymes, acting as inhibitors and stabilizers . These interactions are crucial for the regulation of biochemical pathways and the development of therapeutic agents.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of serine proteases and kinase enzymes, leading to alterations in cell function and signaling . These changes can impact cellular processes such as proliferation, differentiation, and apoptosis, making this compound a valuable tool in cellular biology research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent and non-covalent binding. The compound can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. The compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . These interactions are critical for understanding the metabolic impact of this compound and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound can localize to the cytoplasm, nucleus, or other cellular compartments, where it interacts with target biomolecules and modulates their activity . These localization patterns are important for elucidating the functional roles of this compound in cellular processes and developing targeted therapeutic strategies.

Actividad Biológica

3-Chloro-4-formylphenylboronic acid is a boronic acid derivative with significant biological activity, particularly in the context of enzyme interactions and synthetic applications. This compound has been studied for its potential roles in medicinal chemistry, especially concerning its effects on various biological pathways.

- Molecular Formula : CHBClO

- Molecular Weight : 184.39 g/mol

- Structure : The compound features a planar molecular structure with a boronic acid functional group, which is crucial for its reactivity and interactions with biological targets.

Enzyme Interactions

This compound exhibits notable interactions with serine proteases and kinase enzymes . It acts primarily as an inhibitor or stabilizer, influencing various cellular processes such as signaling pathways and gene expression. The compound's ability to form reversible covalent bonds with active site residues of enzymes enhances its potential as a biochemical tool in research settings.

Impact on Cellular Processes

The interaction studies indicate that this compound significantly influences several biochemical pathways by modulating enzyme activity. This modulation can lead to changes in cellular metabolism and signaling, making it a valuable tool for understanding complex biological systems .

Synthetic Chemistry

This compound is widely utilized in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis. The formyl group remains intact during these reactions, allowing for the introduction of the chlorophenyl-formyl unit onto other molecules. This property makes it a versatile building block for synthesizing various organic compounds with desired functionalities.

Case Studies

Several studies have highlighted the biological significance of boronic acids, including this compound:

- Anticancer Activity : Research has indicated that boronic acids can enhance the efficacy of anticancer drugs by overcoming drug resistance mechanisms in cancer cells .

- Antibacterial Properties : Boronic acids have shown effectiveness against beta-lactam antibiotic-resistant bacteria, suggesting potential applications in treating resistant infections .

- Drug Development : Ongoing studies focus on the combination therapies involving boronic acids to improve treatment outcomes in various cancers .

Research Findings

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib in aggressive lymphomas | To study drug resistance mechanisms | Phase 1/2 | Completed |

| Antibacterial activity against resistant strains | To evaluate effectiveness of boronic acids | Preclinical | Ongoing |

| Drug combination studies in multiple myeloma | To assess safety and efficacy | Phase 1/2 | Ongoing |

Aplicaciones Científicas De Investigación

Synthesis of 3-Chloro-4-formylphenylboronic Acid

The synthesis of this compound typically involves several methods, including:

- Boronate Ester Formation : The compound can be synthesized via the reaction of 3-chloro-4-fluorobenzaldehyde with boron reagents under controlled conditions, often utilizing palladium-catalyzed cross-coupling reactions.

- Direct Boronation : Another method involves direct boronation of chlorinated phenols, which can yield the desired boronic acid with high efficiency.

These synthesis methods are crucial as they determine the purity and yield of the final product, which is essential for its applications.

Properties

- Chemical Formula : CHBClO

- Molecular Weight : 171.38 g/mol

- Physical Appearance : Typically appears as a white to off-white solid.

- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), but less soluble in water.

Medicinal Chemistry

This compound has shown promise in medicinal applications, particularly in drug development. Its ability to form stable complexes with various biological molecules makes it a valuable building block for:

- Anticancer Agents : Research indicates that derivatives of this compound can inhibit cancer cell growth by interfering with specific signaling pathways. For instance, studies have explored its role in creating compounds that target proteasome inhibitors like bortezomib .

- Antibacterial and Antiviral Agents : The compound exhibits potential as an antiviral agent by modifying nucleosides or amino acids to enhance their efficacy against viral infections .

Material Science

In material science, this compound is utilized for:

- Synthesis of Functional Polymers : It serves as a monomer in the preparation of functionalized polymers that can be used in drug delivery systems or as sensors due to their responsive nature to environmental stimuli.

- Nanotechnology Applications : The compound's boronic acid group allows for the functionalization of nanoparticles, enhancing their binding capabilities to biomolecules. This property is particularly useful in developing biosensors for detecting specific pathogens or toxins .

Environmental Analysis

The compound has been employed in environmental chemistry for:

- Detection of Diols : Utilizing its ability to form reversible covalent bonds with diols, this compound can be used to capture and quantify diol-containing compounds in environmental samples, aiding in pollution monitoring and control efforts .

Case Study 1: Anticancer Drug Development

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research focused on modifying the compound to enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Biosensor Development

Research highlighted the use of boronic acid-functionalized nanoparticles for the detection of lincomycin and clindamycin. The study illustrated how these nanoparticles could efficiently capture antibiotics from complex biological samples, showcasing their potential for clinical diagnostics .

Propiedades

IUPAC Name |

(3-chloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYVLXLPNHJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655148 | |

| Record name | (3-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-53-4 | |

| Record name | B-(3-Chloro-4-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.